amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 28462-17-1](/img/structure/B13935981.png)
Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate typically involves a multi-step process. One common method includes the diazotization of 2-chloro-4-nitrobenzenamine, followed by coupling with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves precise control of temperature, pressure, and the use of high-purity reagents to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the nitro group present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.
Mecanismo De Acción
The mechanism of action of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate involves its interaction with molecular targets through its functional groups. The compound can form various interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
Disperse Red 1671: A similar compound with comparable dyeing properties.
Other Azo Dyes: Compounds with similar azo groups and aromatic structures.
Uniqueness
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the dye and pigment industries.
Propiedades
Número CAS |
28462-17-1 |
|---|---|
Fórmula molecular |
C21H21ClN6O5 |
Peso molecular |
472.9 g/mol |
Nombre IUPAC |
2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C21H21ClN6O5/c1-14(29)24-21-13-16(27(9-3-8-23)10-11-33-15(2)30)4-7-20(21)26-25-19-6-5-17(28(31)32)12-18(19)22/h4-7,12-13H,3,9-11H2,1-2H3,(H,24,29) |
Clave InChI |
UYRHHMBFMQRBGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


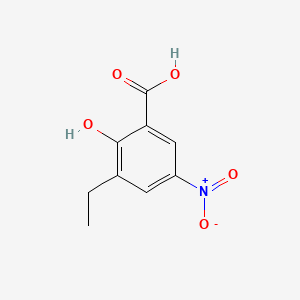
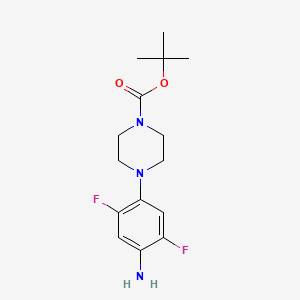
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
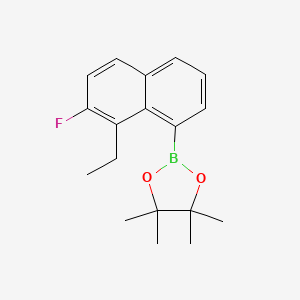
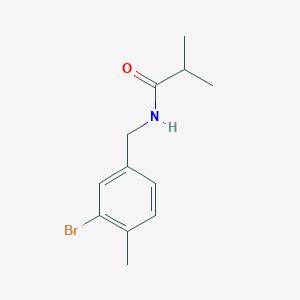
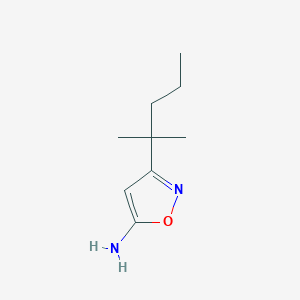
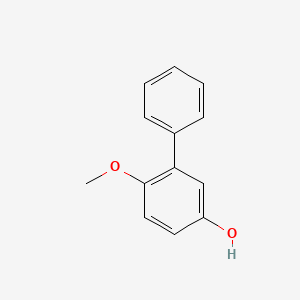
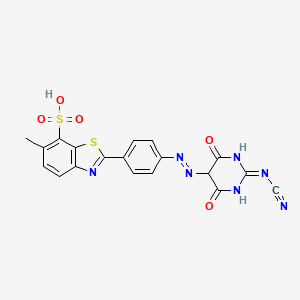

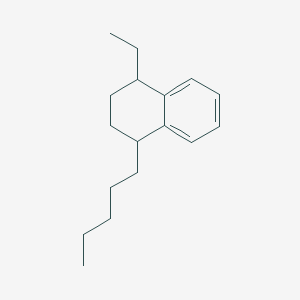
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)

